

Mechanism of Action: A Dual-Pronged Approach

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Compound of Interest

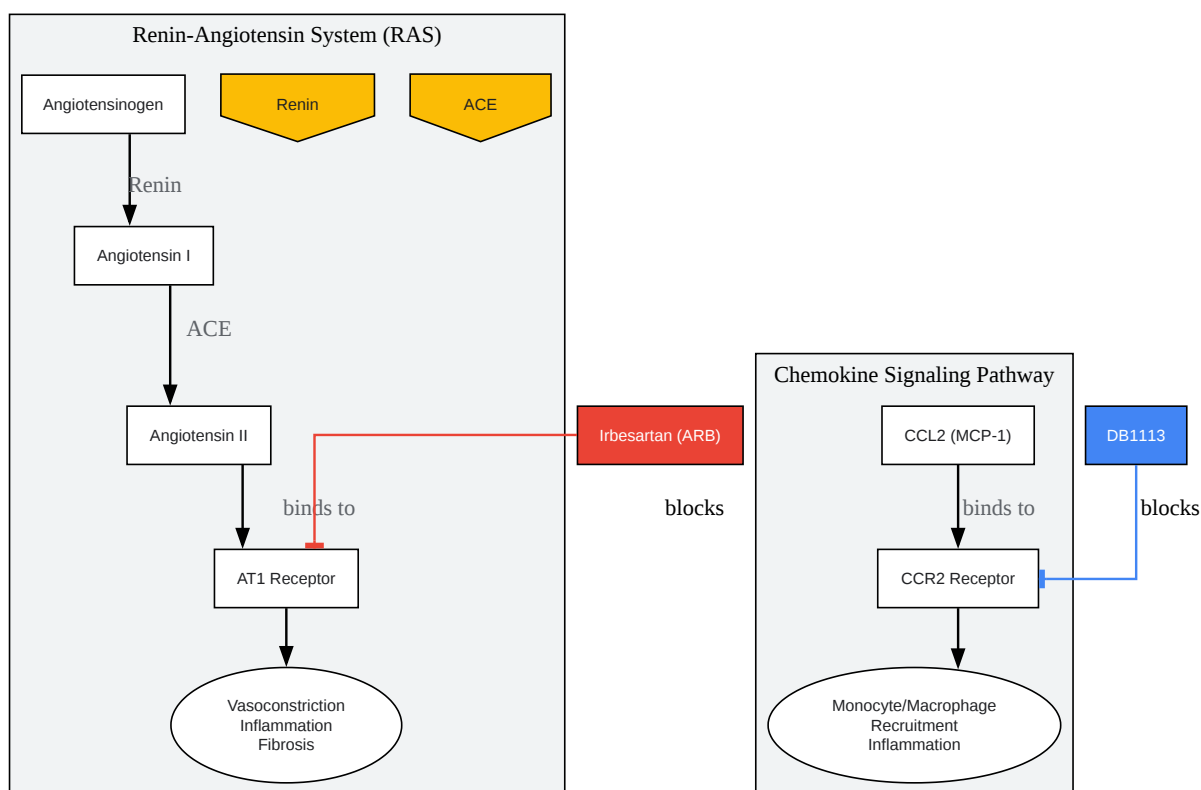
Compound Name: DB1113

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DB1113 is a chemokine receptor CCR2 antagonist. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key drivers in the inflammatory process, particularly in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCR2 receptor, **DB1113** effectively inhibits the signaling cascade that leads to this inflammatory response. This mechanism is particularly relevant in inflammatory diseases such as chronic kidney disease.

DB1113 is most notably used as part of a combination therapy known as DMX-200. This therapy combines **DB1113** with irbesartan, an angiotensin II receptor blocker (ARB). ARBs work by blocking the angiotensin II type 1 receptor (AT1R), a key component of the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance. Overactivation of the RAS is a known contributor to the pathogenesis of kidney disease. The dual blockade of both the CCR2 and AT1R pathways has been suggested to be more effective in reducing inflammation and improving renal function than targeting either pathway alone.



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Figure 1: Dual blockade mechanism of DMX-200 (**DB1113** + Irbesartan).

Clinical Validation and Performance Data

The efficacy and safety of **DB1113**, as part of DMX-200, have been evaluated in clinical trials for kidney diseases, including diabetic kidney disease and focal segmental glomerulosclerosis (FSGS).

Diabetic Kidney Disease:

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of DMX-200 in patients with diabetic kidney disease. The trial met its primary endpoint, demonstrating a statistically significant reduction in proteinuria (a key indicator of kidney damage) in patients treated with DMX-200 compared to the placebo group.

Metric	DMX-200	Placebo	p-value
Change in Proteinuria	Statistically significant reduction	-	< 0.05

Table 1: Summary of Phase 2 trial results for DMX-200 in diabetic kidney disease.

Focal Segmental Glomerulosclerosis (FSGS):

A Phase 2a, multicenter, open-label study assessed the safety and efficacy of DMX-200 in patients with FSGS, a rare kidney disease. The study reported positive results, showing that DMX-200 was safe, well-tolerated, and resulted in a statistically significant reduction in proteinuria.

Metric	Result
Safety and Tolerability	Safe and well-tolerated
Change in Proteinuria	Statistically significant reduction

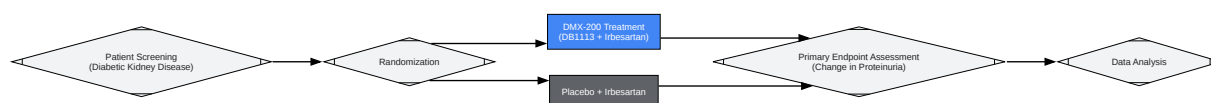
Table 2: Summary of Phase 2a trial results for DMX-200 in FSGS.

Experimental Protocols

Detailed methodologies for the clinical trials are crucial for independent assessment and replication.

Phase 2 Study in Diabetic Kidney Disease (DMX-200):

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Patients with diabetic kidney disease.
- Intervention: DMX-200 (**DB1113** added to a stable dose of an angiotensin II type 1 receptor blocker, irbesartan) or placebo.
- Primary Endpoint: Change in proteinuria from baseline.

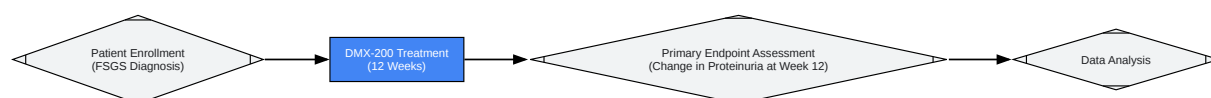


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Figure 2: Workflow of the Phase 2 trial in diabetic kidney disease.

Phase 2a Study in FSGS (DMX-200):

- Study Design: Multicenter, open-label, non-randomized, parallel-group study.
- Participants: Patients with primary FSGS.
- Intervention: DMX-200 (**DB1113** plus irbesartan) or irbesartan alone. The trial enrolled 10 patients who were treated for 12 weeks.
- Primary Endpoint: Change in proteinuria from baseline to week 12.



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Figure 3: Workflow of the Phase 2a trial in FSGS.

Comparison with Alternatives

The primary alternative to the dual-target approach of DMX-200 is monotherapy with an ARB (like irbesartan) alone. The rationale for the combination therapy is based on the hypothesis that simultaneously targeting both the RAS and the CCL2/CCR2 inflammatory pathways will have a synergistic effect, leading to better outcomes than targeting either pathway individually. The clinical trial data for DMX-200 in both diabetic kidney disease and FSGS, which show a significant reduction in proteinuria, provide initial support for this hypothesis. However, more extensive, long-term comparative studies are needed to fully elucidate the advantages of this dual-blockade strategy over existing standards of care.

References

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